Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hcl
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Overview
Description
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group.
Preparation Methods
The synthesis of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: This step often involves the use of amination reactions.
Attachment of the bromophenyl group: This can be done through substitution reactions using brominated aromatic compounds.
Esterification: The carboxylate group is introduced through esterification reactions.
Hydrochloride formation: The final step involves the conversion of the compound to its hydrochloride salt form.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Chemical Reactions Analysis
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group and bromophenyl group play crucial roles in binding to these targets, which may include enzymes and receptors. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride can be compared with similar compounds such as:
Methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate: This compound has a tert-butoxycarbonyl group instead of a bromophenyl group.
Methyl (1R,3R)-1-amino-3-phenylcyclopentane-1-carboxylate: This compound lacks the bromine atom on the phenyl ring.
The uniqueness of Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17BrClNO2 |
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Molecular Weight |
334.63 g/mol |
IUPAC Name |
methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)7-6-10(8-13)9-2-4-11(14)5-3-9;/h2-5,10H,6-8,15H2,1H3;1H/t10-,13-;/m1./s1 |
InChI Key |
DXLOKEVVKYIAPJ-HTMVYDOJSA-N |
Isomeric SMILES |
COC(=O)[C@]1(CC[C@H](C1)C2=CC=C(C=C2)Br)N.Cl |
Canonical SMILES |
COC(=O)C1(CCC(C1)C2=CC=C(C=C2)Br)N.Cl |
Origin of Product |
United States |
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